(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate
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Overview
Description
(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrazole ring substituted with an iodine atom at the 4-position and a carbamate group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the following steps:
Formation of 4-iodopyrazole: This can be achieved by iodination of pyrazole using iodine and ammonium hydroxide.
Carbamoylation: The 4-iodopyrazole is then reacted with N-methyl-N-phenylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Chemical Biology: It can be employed in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of (4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The pyrazole ring may also interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: A precursor in the synthesis of (4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate.
N-methyl-N-phenylcarbamate: Another carbamate compound with similar functional groups.
Uniqueness
This compound is unique due to the presence of both the iodopyrazole and carbamate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10IN3O2 |
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Molecular Weight |
343.12 g/mol |
IUPAC Name |
(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10IN3O2/c1-14(10-5-3-2-4-6-10)11(16)17-15-8-9(12)7-13-15/h2-8H,1H3 |
InChI Key |
PRPNNSGPXFASRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)ON2C=C(C=N2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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